molecular formula C7H5N3O2 B6232541 5-azido-1,3-dioxaindane CAS No. 155268-21-6

5-azido-1,3-dioxaindane

Cat. No.: B6232541
CAS No.: 155268-21-6
M. Wt: 163.1
InChI Key:
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Description

5-Azido-1,3-dioxaindane: is a versatile chemical compound with significant potential in various scientific fields. It is characterized by the presence of an azido group attached to a 1,3-dioxaindane structure. This compound is known for its reactivity and is used in various synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the conversion of alcohols to azides using sodium azide in the presence of triphenylphosphine, iodine, and imidazole . This method is highly chemoselective and provides good yields for primary, secondary, and benzyl alcohols.

Industrial Production Methods: Industrial production of 5-azido-1,3-dioxaindane may involve large-scale synthesis using similar methods as described above, with optimization for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Azido-1,3-dioxaindane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used.

    Cycloaddition Reactions: Copper(I) catalysts are commonly used for the Huisgen 1,3-dipolar cycloaddition.

    Reduction Reactions: Hydrogen gas and palladium catalysts are typical reagents.

Major Products:

    Substitution Reactions: Various substituted 1,3-dioxaindane derivatives.

    Cycloaddition Reactions: 1,2,3-triazole derivatives.

    Reduction Reactions: Amino-1,3-dioxaindane derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-azido-1,3-dioxaindane involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form stable triazole rings, which are useful in various applications. Additionally, the azido group can be reduced to an amine, which can further participate in various chemical transformations.

Comparison with Similar Compounds

Uniqueness: 5-Azido-1,3-dioxaindane is unique due to its specific ring structure and the presence of the azido group, which imparts high reactivity and versatility in various chemical reactions. Its ability to participate in click chemistry and bioorthogonal labeling makes it particularly valuable in scientific research.

Properties

CAS No.

155268-21-6

Molecular Formula

C7H5N3O2

Molecular Weight

163.1

Purity

95

Origin of Product

United States

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